N-(Sec-butyl)-6-chloro-2-pyrazinamine

Description

Properties

IUPAC Name |

N-butan-2-yl-6-chloropyrazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-3-6(2)11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXVKBWPBCONQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CN=CC(=N1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-sec-butyl-6-chloropyrazin-2-amine molecular weight and formula

A Critical Scaffold for Kinase Inhibitor and Adenosine Receptor Antagonist Discovery

Executive Summary & Physicochemical Identity

N-sec-butyl-6-chloropyrazin-2-amine represents a specialized functionalization of the 2-amino-6-chloropyrazine core. In the context of medicinal chemistry, this molecule serves as a pivotal "linker" scaffold.[1][2] The pyrazine ring provides a bioisostere for pyridine or benzene systems, often improving metabolic stability, while the sec-butyl group introduces chirality and lipophilicity, essential for filling hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases).

The following data establishes the fundamental identity of the compound for analytical verification.

Table 1: Physicochemical Specifications

| Parameter | Value | Technical Note |

| IUPAC Name | N-(butan-2-yl)-6-chloropyrazin-2-amine | Systematic nomenclature for regulatory filing. |

| Molecular Formula | C₈H₁₂ClN₃ | Confirmed via elemental composition logic. |

| Molecular Weight | 185.65 g/mol | Monoisotopic mass: ~185.07 Da. |

| LogP (Predicted) | 2.4 – 2.8 | significantly more lipophilic than the parent 2-amino-6-chloropyrazine (LogP ~0.9). |

| H-Bond Donors | 1 | Secondary amine (-NH-). |

| H-Bond Acceptors | 3 | Pyrazine nitrogens (N1, N4) + amine nitrogen. |

| Physical State | Pale yellow oil or low-melting solid | The sec-butyl group disrupts crystal packing compared to the parent solid. |

Synthetic Architecture & Causality

As a Senior Application Scientist, I do not recommend buying this compound off-the-shelf for high-throughput screening due to potential batch variability in the enantiomeric ratio of the sec-butyl group. Instead, in-house synthesis via Nucleophilic Aromatic Substitution (SNAr) is the gold standard for reliability.

The Mechanism (Why this works)

The reaction relies on the electron-deficient nature of the pyrazine ring.[3] The chlorine atoms at positions 2 and 6 are activated for nucleophilic attack. However, regioselectivity is key. By using 2,6-dichloropyrazine as the starting material, we utilize the symmetry of the molecule to ensure that the first substitution yields the desired product.

Critical Control Point: The reaction must be controlled to prevent di-substitution (where both chlorines are replaced by amines). This is managed by stoichiometry and temperature control.[3]

DOT Diagram: Synthesis Pathway

Figure 1: SNAr reaction pathway converting 2,6-dichloropyrazine to the target amine.

Validated Experimental Protocol

This protocol is designed as a self-validating system . The checkpoints (TLC/LCMS) ensure you do not proceed with a failed intermediate.

Reagents

-

Substrate: 2,6-Dichloropyrazine (1.0 equiv)

-

Nucleophile: sec-Butylamine (1.1 equiv) — Slight excess ensures conversion.

-

Base: Diisopropylethylamine (DIPEA) (1.5 equiv) — Scavenges HCl byproduct.

-

Solvent: Ethanol (EtOH) or Isopropanol (IPA) — Polar protic solvents stabilize the transition state.

Step-by-Step Methodology

-

Reaction Initiation:

-

Dissolve 2,6-dichloropyrazine (e.g., 1.0 g, 6.7 mmol) in absolute Ethanol (10 mL).

-

Add DIPEA (1.75 mL, 10 mmol) followed by sec-butylamine (0.75 mL, 7.4 mmol) dropwise at room temperature.

-

Why: Dropwise addition prevents localized "hotspots" that favor di-substitution.

-

-

Thermal Activation:

-

Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Validation Checkpoint (TLC): Spot the reaction mixture against the starting material (2,6-dichloropyrazine) using 20% EtOAc/Hexanes. The starting material (high Rf) should disappear, replaced by a more polar spot (lower Rf, UV active).

-

-

Work-up (Purification):

-

Concentrate the ethanol in vacuo.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

-

Dry over Na₂SO₄, filter, and concentrate.

-

-

Isolation:

-

If the crude purity is <95% (by LCMS), purify via flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

-

DOT Diagram: Experimental Workflow

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Applications in Drug Discovery

The N-sec-butyl-6-chloropyrazin-2-amine molecule is rarely the final drug; it is a pharmacophore building block .

Kinase Inhibition (ATP Competitive)

The pyrazine nitrogen atoms serve as hydrogen bond acceptors for the "hinge region" of kinase enzymes. The sec-butyl group is critical here:

-

Role: It acts as a hydrophobic anchor.

-

Target: It occupies the hydrophobic "Gatekeeper" pocket or the solvent-exposed region adjacent to the ATP binding site.

-

Example: Similar motifs are found in inhibitors of p38 MAPK and B-Raf .

Adenosine Receptor Antagonism

Substituted aminopyrazines are well-documented antagonists for the A2B adenosine receptor .

-

Mechanism: The 6-chloro substituent allows for further derivatization (e.g., Suzuki coupling) to add aryl groups that extend into the receptor's deep binding pocket, while the sec-butyl amine mimics the ribose sugar's steric bulk or interacts with specific transmembrane helices.

Analytical Characterization (Expected Data)

To confirm you have synthesized the correct molecule, compare your data against these expected values.

-

¹H NMR (CDCl₃, 400 MHz):

-

Pyrazine Ring Protons: Two distinct singlets (or tightly coupled doublets) around δ 7.6 – 8.0 ppm.

-

Amine Proton (-NH-): Broad singlet around δ 4.5 – 5.5 ppm (exchangeable with D₂O).

-

sec-Butyl Group:

-

Multiplet (chiral center -CH-): δ 3.8 – 4.1 ppm.

-

Methylene (-CH₂-): Multiplet δ 1.5 – 1.6 ppm.

-

Methyls (-CH₃): Doublet (bound to CH) and Triplet (terminal) around δ 0.9 – 1.2 ppm.

-

-

-

LC-MS (ESI+):

-

Major peak at m/z 186.1 [M+H]⁺.

-

Characteristic chlorine isotope pattern: M+2 peak at 188.1 (approx. 33% height of the parent peak).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118458, 2-Amino-6-chloropyrazine. Retrieved from [Link]

-

MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Contextual reference for amino-heterocycle synthesis). Retrieved from [Link]

Sources

Strategic Utilization of 6-Chloro-2-pyrazinamine in Medicinal Chemistry

Executive Summary

The pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, appearing frequently in FDA-approved kinase inhibitors, anti-infectives, and GPCR ligands. Within this class, 6-chloro-2-pyrazinamine (CAS: 33332-28-4) serves as a critical, high-utility building block.[1] Its specific substitution pattern—featuring an exocyclic amine for hydrogen bonding and a 6-position chlorine for orthogonal functionalization—makes it an ideal template for mimicking the adenine ring of ATP in kinase drug discovery.

This guide provides a rigorous technical analysis of the 6-chloro-2-pyrazinamine scaffold, detailing its electronic properties, synthetic utility, and application in high-value drug design workflows.[1]

Chemo-Structural Rationale

The "Privileged" Nature of the Scaffold

The 6-chloro-2-pyrazinamine core offers three distinct advantages over analogous pyridine or pyrimidine scaffolds:

-

Reduced Basicity: The additional nitrogen in the pyrazine ring lowers the pKa of the system compared to pyridine. This reduces non-specific protein binding and improves the lipophilic efficiency (LipE) of the final drug candidate.

-

Hinge-Binding Geometry: The 2-amino group functions as a hydrogen bond donor, while the N-1 ring nitrogen acts as a hydrogen bond acceptor.[1] This D-A (Donor-Acceptor) motif is perfectly spaced to interact with the "hinge region" backbone residues (e.g., Glu/Leu/Met) in the ATP-binding pocket of protein kinases [1].

-

Orthogonal Reactivity: The 6-chloro substituent allows for late-stage diversification via palladium-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries without altering the hinge-binding core.[1]

Electronic Profile & Reactivity

-

Electrophilicity: The pyrazine ring is electron-deficient (

-deficient).[1] The chlorine at position 6 is activated for oxidative addition to Pd(0) species, making it highly reactive in Suzuki-Miyaura and Sonogashira couplings. -

Nucleophilicity: The exocyclic amine (N-2) is weakly nucleophilic due to resonance delocalization into the electron-poor ring.[1] Standard acylation requires activation (e.g., acid chlorides or HATU), while

displacement by the amine requires forcing conditions.

Synthetic Architecture & Protocols

The following workflows describe the standard operating procedures (SOPs) for manipulating this scaffold. These protocols are designed to minimize side reactions such as catalyst poisoning by the free amine or bis-coupling.[1]

Workflow A: C-6 Diversification (Suzuki-Miyaura Coupling)

Objective: Introduction of aryl/heteroaryl groups at the 6-position. Challenge: The free amino group can coordinate to Palladium, deactivating the catalyst. Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that prevent amine coordination.[1]

Standard Protocol:

-

Reagents: 6-chloro-2-pyrazinamine (1.0 eq), Aryl Boronic Acid (1.2 eq),

(0.05 eq), -

Solvent: 1,4-Dioxane (degassed).

-

Conditions: Heat to 90°C for 4–12 hours under

atmosphere. -

Purification: The product often precipitates upon cooling or water addition.[1] If not, extract with EtOAc and purify via silica flash chromatography (0-10% MeOH in DCM).[1]

Workflow B: N-2 Functionalization (Amide Coupling)

Objective: Acylation of the exocyclic amine to modulate solubility or target affinity.[1] Challenge: Low nucleophilicity of the aminopyrazine. Solution: Use of high-activity coupling reagents or pre-formed acid chlorides.[1]

Standard Protocol:

-

Reagents: Carboxylic Acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), 6-chloro-2-pyrazinamine (1.0 eq).[1]

-

Solvent: DMF (anhydrous).

-

Procedure: Pre-activate the acid with HATU/DIPEA for 15 mins before adding the pyrazine. Stir at 60°C for 12 hours.

-

Note: If the reaction is sluggish, conversion of the acid to the acid chloride using

followed by reaction in Pyridine/DCM is the preferred alternative.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthesis pathways starting from 6-chloro-2-pyrazinamine, highlighting its role as a branching point in library synthesis.

Figure 1: Divergent synthetic pathways for 6-chloro-2-pyrazinamine. The Suzuki route (top) is the industry standard for generating kinase inhibitor libraries.

Medicinal Chemistry Case Study: Nek2 Inhibitor Design

A prime example of this scaffold's utility is in the development of inhibitors for Nek2 (NIMA-related kinase 2) , a mitotic kinase overexpressed in various carcinomas [2].

The Design Hypothesis

Researchers identified that the aminopyrazine moiety could serve as a bioisostere for the adenine ring of ATP.

-

The Hinge Interaction: The N-1 and 2-

of the pyrazine form a bidentate hydrogen bond network with the backbone of Cys89 in the Nek2 hinge region. -

The Hydrophobic Pocket: A substituent at the 6-position projects into the hydrophobic pocket behind the ATP binding site (Gatekeeper region).

Experimental Workflow (Validated)

To validate this hypothesis, the following synthesis was executed:

| Step | Reaction Type | Reagents | Conditions | Outcome |

| 1 | Suzuki Coupling | 6-chloro-2-pyrazinamine + 3,4,5-trimethoxyphenylboronic acid | Yield: 78%.[1] Formation of the biaryl core.[2] | |

| 2 | Bromination | Product of Step 1 + NBS | DMF, 0°C to RT | Yield: 85%. Regioselective bromination at C-5 (vacant position).[1] |

| 3 | SNAr / Amination | Product of Step 2 + Cyclic Amine | NMP, 140°C (MW) | Yield: 60%.[1] Introduction of solubilizing group at C-5. |

Result: The final compound demonstrated

Detailed Experimental Protocol: Suzuki Cross-Coupling

This protocol is optimized for 6-chloro-2-pyrazinamine to minimize dehalogenation and homocoupling.[1]

Materials:

-

6-Chloro-2-pyrazinamine (129.5 mg, 1.0 mmol)[1]

-

4-Fluorophenylboronic acid (168 mg, 1.2 mmol)[1]

- (41 mg, 0.05 mmol)

-

Potassium Carbonate (

) (414 mg, 3.0 mmol) -

Solvent System: 1,4-Dioxane / Water (4:1 ratio, 5 mL total)[1]

Procedure:

-

Setup: Charge a 20 mL microwave vial or pressure tube with the pyrazine, boronic acid, base, and Pd catalyst.

-

Degassing: Add the solvent mixture. Sparge with Argon gas for 5 minutes (Critical step to prevent oxidative homocoupling of the boronic acid). Cap the vial immediately.

-

Reaction: Heat the block to 90°C. Stir magnetically at 600 rpm for 6 hours.

-

Monitoring: Check via LC-MS.[1] The starting material (m/z 129/131) should disappear, replaced by the product (m/z 190).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo. -

Purification: Flash chromatography (Hexanes:EtOAc gradient 0-50%).

References

-

National Institutes of Health (PMC). (2010).[1] Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.[3] Retrieved from [Link]

-

PubChem. (2025).[1] Compound Summary: 6-chloropyrazin-2-amine (CID 118458).[1][4][5] Retrieved from [Link]

Sources

- 1. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-chloropyrazine, 95% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

A Comprehensive Safety and Handling Guide for N-(Sec-butyl)-6-chloro-2-pyrazinamine: A Hazard Assessment Based on Structural Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a substituted pyrazine derivative of interest in medicinal chemistry and drug development. As with many novel research compounds, comprehensive, publicly available safety data is limited. This guide provides a robust safety and handling framework for laboratory personnel. The core directive of this document is to establish a reliable safety profile by leveraging data from structurally related analogs, a standard and necessary practice in risk assessment for research chemicals.

The primary analogs used for this assessment are 6-Chloro-2-pyrazinamine and other pyrazine derivatives for which safety data sheets (SDS) and toxicological information are available. The hazards associated with the sec-butyl moiety are also considered. This approach allows us to anticipate potential risks and establish protocols that ensure the highest level of safety and scientific integrity in the laboratory. Every protocol herein is designed as a self-validating system, emphasizing the causality behind each procedural step to empower researchers with a deep understanding of safe laboratory practices.

Chemical Identity and Physicochemical Properties

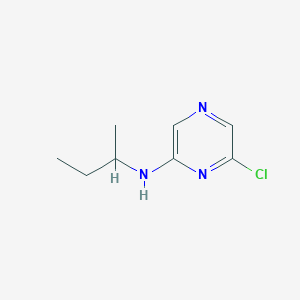

Understanding the fundamental properties of a compound is the first step in a thorough safety assessment. While experimental data for N-(Sec-butyl)-6-chloro-2-pyrazinamine is not widely published, its structure provides a basis for predicting its behavior.

Figure 1: Chemical Structure of N-(Sec-butyl)-6-chloro-2-pyrazinamine.

Table 1: Physicochemical Properties (Inferred and Calculated)

| Property | Value | Basis / Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ClN₃ | Calculated |

| Molecular Weight | 185.65 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature. | Based on analogs like 6-Chloro-2-pyrazinamine.[1] |

| Melting Point | 152-154 °C | Data for 6-Chloro-2-pyrazinamine.[1] The sec-butyl group may alter this value. |

| Water Solubility | Likely low solubility. | Soluble in dimethyl sulfoxide and methanol (data for 6-Chloro-2-pyrazinamine).[1] |

| XLogP3 | ~2.9 | Estimated based on analogs. 6-Chloro-2-pyrazinamine XLogP3 is 0.9[2]; the sec-butyl group significantly increases lipophilicity. |

Hazard Identification and GHS Classification

Based on the Globally Harmonized System (GHS), a hazard classification for N-(Sec-butyl)-6-chloro-2-pyrazinamine is projected from its structural components. The pyrazinamine core is associated with skin and eye irritation, while the overall molecule may present oral toxicity.[2][3]

Figure 2: Anticipated GHS Pictograms and Hazard Statements.

Table 2: Projected GHS Classification

| Hazard Class | Category | Basis for Classification |

|---|---|---|

| Skin Irritation | Category 2 | Based on data for 6-chloro-N,N-dimethylpyrazin-2-amine and 2-Amino-6-Chloropyrazine.[2][3] The Sigma-Aldrich SDS for a related structure also lists Skin Irritation, Category 2. |

| Serious Eye Irritation | Category 2A | Based on data for 6-chloro-N,N-dimethylpyrazin-2-amine.[3] The Sigma-Aldrich SDS also lists Eye Irritation, Category 2A. |

| Acute Toxicity (Oral) | Category 4 (Assumed) | Many pyrazine derivatives are classified as "Harmful if swallowed".[2][3] This should be assumed as a precautionary measure until data proves otherwise. |

| Specific target organ toxicity — single exposure | Category 3 (Possible) | Analogs may cause respiratory irritation.[2][3] This should be considered a potential hazard, warranting handling in a well-ventilated area or fume hood. |

Signal Word: Warning [3]

Precautionary Statements (Selected): P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313.

Exposure Controls and Personal Protective Equipment (PPE)

A proactive approach to exposure control is paramount. The engineering controls and PPE specified below are derived from the potential for skin, eye, and respiratory irritation.[2]

Engineering Controls: The Primary Barrier

The primary method for exposure control is to handle the compound within a certified chemical fume hood. This is crucial not only to prevent inhalation of any fine powders or aerosols but also to contain any potential spills. The causality is direct: if the hazardous substance is physically contained, the risk of exposure is minimized. Ensure the fume hood has a tested and adequate face velocity.

Personal Protective Equipment: The Final Barrier

PPE is not a substitute for robust engineering controls but serves as essential final protection.

Table 3: Required Personal Protective Equipment

| Protection Type | Specification | Rationale and Causality |

|---|---|---|

| Eye/Face Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Mandatory. Protects against accidental splashes or airborne particles contacting the eyes. The compound is classified as a serious eye irritant.[3] |

| Skin Protection | Standard laboratory coat. Nitrile gloves (minimum 4 mil thickness). | A lab coat protects skin and personal clothing. Nitrile gloves provide a barrier against the compound, which is a known skin irritant.[2] Always check for tears before use and wash hands thoroughly after removal. |

| Respiratory Protection | Not typically required if handled in a fume hood. | If work outside a fume hood is unavoidable (e.g., large-scale transfer), a NIOSH-approved respirator with an appropriate particulate filter may be necessary. |

Figure 3: Standard PPE Donning Workflow for Safe Handling.

Safe Handling and Storage Protocols

Adherence to methodical handling and storage procedures prevents both acute exposure and long-term degradation of the research material.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system. Each step logically follows the last to minimize risk.

-

Preparation:

-

Confirm the chemical fume hood is operational.

-

Assemble all necessary equipment (spatula, weigh paper, glassware, solvent).

-

Don all required PPE as per the workflow in Figure 3.

-

-

Weighing the Compound:

-

Perform all weighing operations on a balance placed inside the chemical fume hood or on a dedicated powder-handling station. This prevents the dispersal of fine particles into the laboratory environment.

-

Use anti-static weigh paper or a tared glass container to minimize loss of material and contamination.

-

-

Dissolution:

-

Add the solvent to the solid compound slowly to avoid splashing.

-

If sonication or heating is required, ensure the vessel is appropriately capped or covered to prevent aerosolization.

-

-

Post-Handling:

-

Clean all equipment and the work surface thoroughly.

-

Remove gloves using the proper technique (e.g., peeling one off with the other) and dispose of them in the designated waste container.

-

Wash hands thoroughly with soap and water, even after wearing gloves.

-

Storage Requirements

Proper storage is critical for both safety and maintaining the integrity of the compound.

-

Container: Keep in a tightly sealed container to prevent contamination.

-

Environment: Store in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. While specific reactivity data for this compound is unavailable, this is a standard precaution for amine-containing heterocyclic compounds.

Emergency Procedures and First-Aid Measures

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with the location of safety showers, eyewash stations, and spill kits.

Table 4: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol | Source |

|---|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If symptoms (such as respiratory irritation) persist, seek medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention or call a poison control center. | |

Accidental Release (Spill) Protocol

This workflow guides the response to a small-scale laboratory spill.

Figure 4: Emergency Response Workflow for a Small Laboratory Spill.

Toxicological Profile (Inferred)

The toxicological properties of N-(Sec-butyl)-6-chloro-2-pyrazinamine have not been thoroughly investigated. The information below is an inference based on available data for its structural analogs.

-

Acute Toxicity: Assumed to be harmful if swallowed (Category 4), a common classification for pyrazine derivatives.[2][3]

-

Skin Corrosion/Irritation: Expected to be a skin irritant (Category 2).[2][3]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation (Category 2A).[3]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest this compound is a carcinogen, mutagen, or reproductive toxin. Safety data sheets for close analogs state that no component is listed as a carcinogen by ACGIH, NTP, or OSHA. However, the absence of data does not confirm the absence of effect, and appropriate handling precautions remain essential.

Conclusion

While N-(Sec-butyl)-6-chloro-2-pyrazinamine lacks a dedicated and comprehensive safety data sheet, a robust risk assessment based on its structural analogs provides a clear path for its safe handling. The primary hazards are identified as skin irritation, serious eye irritation, and potential oral toxicity . By adhering to the engineering controls, personal protective equipment standards, and detailed handling protocols outlined in this guide, researchers can effectively mitigate these risks. The core principles are containment (via fume hood), prevention of contact (via PPE), and preparedness for emergencies. This proactive and informed approach is fundamental to ensuring both scientific progress and laboratory safety.

References

- Sigma-Aldrich. (2025, October 16). Safety Data Sheet.

- PubChem. 6-chloro-N,N-dimethylpyrazin-2-amine | C6H8ClN3 | CID 23273443.

- Fisher Scientific. (2025, December 22). Safety Data Sheet.

- ECHEMI. 33332-28-4, 6-Chloro-2-pyrazinamine Formula.

- Fisher Scientific. (2014, November 13). Safety Data Sheet.

- Sigma-Aldrich. (2025, September 15). Safety Data Sheet.

- PubChem. 2-Amino-6-Chloropyrazine | C4H4ClN3 | CID 118458.

- Sigma-Aldrich. (2023, September 26). Safety Data Sheet.

Sources

Harnessing Computational Chemistry to Overcome Tuberculosis: A Technical Guide to Pharmacophore Modeling of Chloropyrazinamine Analogs

Abstract

Tuberculosis (TB), particularly drug-resistant TB, remains a formidable global health challenge, necessitating the urgent development of novel therapeutics. Pyrazinamide (PZA) is a cornerstone of first-line TB treatment, uniquely effective against non-replicating, persistent mycobacteria.[1] Analogs of PZA, such as chloropyrazinamine, represent a promising avenue for discovering next-generation anti-tubercular agents. This guide provides an in-depth, technical walkthrough of ligand-based pharmacophore modeling and its application in elucidating the structure-activity relationships (SAR) of chloropyrazinamine analogs. We will explore the causal logic behind protocol design, rigorous model validation, and the subsequent application of the model in 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies and virtual screening to accelerate the discovery of potent new drug candidates.

Introduction: The Imperative for New Anti-Tubercular Agents

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), is a leading cause of death from a single infectious agent.[2] The efficacy of current treatments is severely threatened by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[3] Pyrazinamide (PZA) is a critical prodrug in the standard short-course TB therapy, converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[4][5] POA is believed to act on multiple targets, including the recently identified aspartate decarboxylase (PanD), which is crucial for coenzyme A biosynthesis.[4][6][7] Resistance to PZA most commonly arises from mutations in the pncA gene, preventing the activation of the prodrug.[8][9]

Developing analogs of PZA, such as chloropyrazinamine derivatives, offers a rational strategy to bypass these resistance mechanisms and enhance potency.[10][11] Computational methods like pharmacophore modeling are indispensable in this endeavor.[2][12] A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. By identifying a common pharmacophore among active chloropyrazinamine analogs, we can rationalize their SAR, guide the design of more potent molecules, and screen vast chemical libraries for novel hits, thereby saving significant time and resources compared to traditional drug discovery methods.[2][13]

The Rationale of Pharmacophore Modeling in Drug Discovery

Pharmacophore modeling serves as a translational bridge between a set of active molecules and a predictive 3D query. The fundamental premise is that molecules with similar biological activities often share a common binding mode, and therefore, a common spatial arrangement of key interacting features.

There are two primary approaches:

-

Structure-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target (e.g., an enzyme's active site) is known. The model is derived from the key interactions observed between the target and a bound ligand.

-

Ligand-Based Pharmacophore Modeling: When the target structure is unknown or ambiguous, as is often the case with PZA's complex mechanism of action, this approach is invaluable.[4] The model is generated by analyzing a set of active ligands to find the shared chemical features responsible for their activity.[14] This guide will focus on the ligand-based approach.

The key chemical features that constitute a pharmacophore model include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic Regions (HY)

-

Aromatic Rings (AR)

-

Positive/Negative Ionizable Centers (PI/NI)

A robust pharmacophore model is not just a qualitative description; it is a quantitative tool with defined geometric constraints (distances and angles between features) that can be used to forecast the activity of new molecules.[15]

Experimental Protocol: Generating a Validated Pharmacophore Model

This section details a rigorous, step-by-step workflow for creating and validating a ligand-based pharmacophore model for a series of chloropyrazinamine analogs. The causality behind each step is explained to provide a framework for sound experimental design.

Step 1: Dataset Curation and Preparation

Causality: The quality of a pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset with accurate biological activity data and structural diversity is essential for building a model that is both predictive and generalizable.

Protocol:

-

Data Collection: Assemble a dataset of chloropyrazinamine analogs with experimentally determined anti-tubercular activity, typically expressed as Minimum Inhibitory Concentration (MIC) values. For this guide, we will use a hypothetical dataset (Table 1).

-

Activity Conversion: Convert MIC values (in µg/mL or µM) to a logarithmic scale (pMIC = -log(MIC)) to linearize the relationship between structure and activity.

-

Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[16] The training set is used to generate the pharmacophore hypotheses, while the test set is used for external validation to assess the model's predictive power on unseen data.[17] The split should ensure that the full range of biological activities and structural diversity is represented in both sets.

-

Ligand Preparation:

-

Draw the 2D structures of all molecules.

-

Convert them to 3D structures.

-

Perform a thorough conformational analysis for each molecule to generate a diverse set of low-energy conformers. This is critical because the bioactive conformation (the shape the molecule adopts when binding to its target) is often not the global minimum energy state.

-

Minimize the energy of all generated conformers using a suitable force field (e.g., MMFF94).[16]

-

Table 1: Hypothetical Dataset of Chloropyrazinamine Analogs and their Anti-tubercular Activity

| Compound ID | Structure (R-group variation) | MIC (µM) | pMIC (-logM) | Set Assignment |

| CPA-01 | -H | 12.5 | 4.90 | Training |

| CPA-02 | -F | 8.0 | 5.10 | Training |

| CPA-03 | -Cl | 6.25 | 5.20 | Training |

| CPA-04 | -Br | 7.5 | 5.12 | Training |

| CPA-05 | -CH3 | 10.0 | 5.00 | Training |

| CPA-06 | -OCH3 | 15.0 | 4.82 | Training |

| CPA-07 | -NO2 | 5.0 | 5.30 | Training |

| CPA-08 | -NH2 | 20.0 | 4.70 | Training |

| CPA-09 | -CF3 | 4.5 | 5.35 | Training |

| CPA-10 | -Phenyl | 3.0 | 5.52 | Training |

| CPA-11 | -CN | 9.0 | 5.05 | Test |

| CPA-12 | -OH | 18.0 | 4.74 | Test |

| CPA-13 | -Cyclohexyl | 6.0 | 5.22 | Test |

Note: This data is illustrative for the purpose of this guide.

Step 2: Pharmacophore Hypothesis Generation

Causality: This step involves identifying the common 3D arrangement of chemical features present in the most active molecules of the training set. The goal is to produce a set of candidate hypotheses that can explain the observed activities.

Protocol:

-

Feature Definition: Define the types of pharmacophoric features to be considered (e.g., HBA, HBD, HY, AR).

-

Hypothesis Generation: Use a pharmacophore modeling software (e.g., PHASE, LigandScout, Discovery Studio) to align the conformers of the active training set molecules and identify common features.[18] The software generates multiple hypotheses, each consisting of a unique combination of features and their spatial arrangement.

-

Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map the features of the most active molecules and their ability to align the training set compounds.

A top-ranked hypothesis might, for example, consist of one Hydrogen Bond Acceptor, one Aromatic Ring, and one Hydrophobic feature (AHR), with specific geometric distances between them.

Step 3: Rigorous Model Validation

Causality: Validation is the most critical phase. It ensures that the generated model is not a result of chance correlation and possesses true predictive power.[14][19] A model that is not rigorously validated is scientifically unsound.

Protocol:

-

Internal Validation (Test Set Prediction):

-

Use the highest-ranked pharmacophore hypothesis to predict the activity of the compounds in the test set .

-

The predictive ability is assessed by calculating the predictive correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model.[15]

-

Plot the experimental pMIC values against the predicted pMIC values for the test set. A strong linear correlation demonstrates the model's predictive capability.

-

-

Fischer's Randomization Test (Chance Correlation):

-

This method assesses the statistical significance of the model. The biological activities of the training set molecules are randomly shuffled multiple times (e.g., 99 times), and a new pharmacophore hypothesis is generated for each shuffled set.

-

The rationale is that if the original model is robust, it will be statistically superior to the models generated from random data. The model is considered valid if the correlation of the original, unshuffled model is significantly higher than that of the randomly generated ones.

-

-

Decoy Set Screening:

-

Create a large database of "decoy" molecules, which are compounds with similar physicochemical properties (e.g., molecular weight, logP) to the active compounds but are structurally distinct and presumed to be inactive.

-

Screen both the active compounds and the decoy set against the pharmacophore model.

-

A good model will preferentially identify the active compounds over the decoys. The performance is often evaluated using metrics like the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve.[2] An Area Under the Curve (AUC) for the ROC plot close to 1.0 indicates excellent model performance.[2]

-

Caption: Workflow for Ligand-Based Pharmacophore Model Generation and Validation.

Application of the Validated Pharmacophore Model

A validated model is a powerful tool for advancing a drug discovery project. Its primary applications are in 3D-QSAR and virtual screening.

3D-QSAR: Visualizing Structure-Activity Relationships

Causality: 3D-QSAR extends the pharmacophore model by creating a statistical correlation between the 3D properties of the molecules (steric and electrostatic fields) and their biological activity.[20] It provides a visual map that highlights which regions around the molecule favor or disfavor activity, offering direct insights for lead optimization.[21]

Protocol:

-

Molecular Alignment: The validated pharmacophore model serves as the alignment rule. All molecules in the dataset (both training and test sets) are aligned to the pharmacophore features.[22] This step is crucial as it ensures that all molecules are compared in a consistent orientation.

-

Field Calculation: A 3D grid is placed around the aligned molecules. At each grid point, steric and electrostatic interaction energies are calculated using a probe atom.

-

PLS Analysis: Partial Least Squares (PLS) regression is used to build a mathematical model that correlates the variations in the field values with the variations in the pMIC values.[20]

-

Contour Map Generation: The results of the PLS analysis are visualized as 3D contour maps. For example:

-

Green contours may indicate regions where bulky (sterically favored) groups increase activity.

-

Yellow contours may indicate regions where bulky groups decrease activity.

-

Blue contours may show where electropositive groups enhance activity.

-

Red contours may show where electronegative groups enhance activity.

-

By analyzing these maps, a medicinal chemist can rationally decide where to add or modify functional groups on the chloropyrazinamine scaffold to design more potent analogs.

Virtual Screening: Discovering Novel Scaffolds

Causality: The pharmacophore model can be used as a 3D search query to rapidly screen large chemical databases (containing millions of compounds) for molecules that match the required pharmacophoric features.[18][23] This allows for the identification of novel chemical scaffolds that are structurally different from the initial set of analogs but are predicted to have the same biological activity (a process known as scaffold hopping).[14]

Caption: Pharmacophore-Based Virtual Screening Workflow.

Protocol:

-

Database Screening: The pharmacophore model is used to screen a large compound library. The software retrieves only those molecules that can adopt a conformation matching the pharmacophore features and their geometric constraints.

-

Hit Filtering: The initial list of hits is often large. It can be refined by applying additional filters, such as Lipinski's Rule of Five for drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions.[24]

-

Molecular Docking: The filtered hits can be subjected to molecular docking studies if a plausible target structure (like PanD) is available.[11] This helps to prioritize compounds based on their predicted binding affinity and interaction patterns within the target's active site.

-

Hit Prioritization: The final output is a manageable list of promising, structurally diverse compounds that can be acquired or synthesized for experimental validation.

Conclusion and Future Outlook

Pharmacophore modeling, when executed with scientific rigor, is a powerful and predictive tool in the fight against tuberculosis. By systematically deconstructing the essential chemical features of active chloropyrazinamine analogs, we can generate validated models that serve a dual purpose: providing a clear rationale for lead optimization through 3D-QSAR and enabling the discovery of novel active compounds via virtual screening. This integrated computational approach significantly enhances the efficiency of the drug discovery pipeline, guiding experimental efforts toward the most promising candidates. As our understanding of PZA's mechanism and resistance evolves, these in silico models can be further refined, bringing us closer to developing the next generation of effective anti-tubercular therapies.

References

- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [URL Not Available]

-

Kashyap, G. (2025). Pharmacophore Modeling of New Antitubercular Compounds. Interconnected Journal of Chemistry and Pharmaceutical Sciences, 1(2), 66-80. [Link]

-

Kumar, D., et al. (2023). Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. Journal of Receptor and Signal Transduction Research, 43(3), 83-92. [Link]

-

Naz, S., et al. (2021). Pharmacophore model-based virtual screening, docking, biological evaluation and molecular dynamics simulations for inhibitors discovery against α-tryptophan synthase from Mycobacterium tuberculosis. Journal of Biomolecular Structure and Dynamics, 39(1), 1-15. [Link]

-

Peterson, N. D., et al. (2016). Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis. ACS Infectious Diseases, 2(9), 627-635. [Link]

-

Singh, S., et al. (2018). Pharmacophore modeling and molecular dynamics approach to identify putative DNA Gyrase B inhibitors for resistant tuberculosis. Journal of Cellular Biochemistry, 119(9), 7328-7338. [Link]

-

Sinha, A., et al. (2015). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Bioinformation, 11(7), 343-348. [Link]

-

Nasiri, M. J., et al. (2023). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. ResearchGate. [Link]

-

Pinzi, L., & Rastelli, G. (2019). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 12(3), 124. [Link]

-

Sinha, A., et al. (2015). 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs. Bioinformation, 11(7), 343-348. [Link]

-

Dillon, N. A., et al. (2017). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology Spectrum, 5(4). [Link]

-

Kumar, P., & Kumar, D. (2018). Computational discovery of potent drugs to improve the treatment of pyrazinamide resistant Mycobacterium tuberculosis mutants. Journal of Cellular Biochemistry, 119(9), 7328-7338. [Link]

-

Zhang, Y., et al. (2021). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 9(1), e00234-21. [Link]

-

Khan, A. A., et al. (2024). A robust computational quest: Discovering potential hits to improve the treatment of pyrazinamide-resistant Mycobacterium tuberculosis. Journal of Cellular Biochemistry. [Link]

-

Adeniji, S. E. (2021). Anti-tubercular Modelling via QSAR Approach, In Silico Design and Virtual Docking Screening of Designed Hypothetical Inhibitors Against DNA gyrase Protein. Current Computer-Aided Drug Design, 17(6), 739-758. [Link]

-

Sharma, R., et al. (2024). Computational investigation of pyrazinamide drugs and its transition metal complexes using a DFT approach. Journal of Computational Chemistry, 45(10), 622-632. [Link]

-

ResearchGate. (2015). Is it the pharmacophore generated that needs to be validated?. [Link]

-

Ibrahim, M. A. A., et al. (2020). QSAR Modeling and Molecular Docking Analysis of Some Active Compounds against Mycobacterium tuberculosis Receptor (Mtb CYP121). Journal of Chemistry, 2020, 1-10. [Link]

-

Balasubramanian, V., et al. (2012). Elucidating Pyrazinamide Resistance in Mycobacterium Tuberculosis by Molecular Docking. NIRT Eprints. [Link]

-

Sari, Y. P., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science, 13(11), 169-176. [Link]

-

Kashyap, G. (2025). View of Pharmacophore Modeling of New Antitubercular Compounds. Interconnected Journal of Chemistry and Pharmaceutical Sciences. [Link]

-

Neovarsity. (2025). Beginner's Guide to 3D-QSAR in Drug Design. [Link]

-

ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. [Link]

-

Balasubramanian, V., et al. (2012). Elucidating Pyrazinamide Resistance In Mycobacterium Tuberculosis By Molecular Docking. ResearchGate. [Link]

-

Eldweek, A. (2023). Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. [Link]

-

Li, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2929-2937. [Link]

-

El-Gamal, M. I., et al. (2017). Tailored-pharmacophore model to enhance virtual screening and drug discovery: a case study on the identification of potential inhibitors against drug-resistant Mycobacterium tuberculosis (3R)-hydroxyacyl-ACP dehydratases. Future Medicinal Chemistry, 9(10), 1055-1071. [Link]

-

Asif, M. (2022). Design of pyrazinamide derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Pyrazinamide analogs with antimycobacterial activity. [Link]

-

Singh, V., & Chibale, K. (2021). Drug Discovery for Mycobacterium tuberculosis Using Structure-Based Computer-Aided Drug Design Approach. Molecules, 26(11), 3247. [Link]

-

Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

-

JSS Academy of Higher Education & Research. (2020). Basics of Ligand-based Drug Design: 3D-QSAR and Pharmacophore modeling approaches. YouTube. [Link]

-

Hassan, M. I., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications, 11(1), 337. [Link]

-

Patel, H. R., et al. (2018). Designing Potent Antitrypanosomal Agents Using 3D QSAR Pharmacophore Modelling, Virtual Screening and Docking. International Journal of Pharmaceutical Sciences and Research, 9(10), 4165-4175. [Link]

-

Drug Design Org. (2006). 3D-QSAR: Principles and Methods. [Link]

-

Brown, K. C., et al. (2019). Synthesis and SAR of Novel Capsazepine Analogs With Significant Anti-Cancer Effects in Multiple Cancer Types. Frontiers in Oncology, 9, 67. [Link]

-

Ichikawa, S., et al. (2008). Synthesis of caprazamycin analogues and their structure--activity relationship for antibacterial activity. The Journal of Organic Chemistry, 73(2), 521-529. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. ijcps.nknpub.com [ijcps.nknpub.com]

- 3. ijcps.nknpub.com [ijcps.nknpub.com]

- 4. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eprints.nirt.res.in [eprints.nirt.res.in]

- 11. japsonline.com [japsonline.com]

- 12. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 13. QSAR Modeling and Molecular Docking Analysis of Some Active Compounds against Mycobacterium tuberculosis Receptor (Mtb CYP121) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmacophorejournal.com [pharmacophorejournal.com]

- 16. Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. 3D-QSAR - Drug Design Org [drugdesign.org]

- 21. 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Pharmacophore modeling and molecular dynamics approach to identify putative DNA Gyrase B inhibitors for resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of N-(Sec-butyl)-6-chloro-2-pyrazinamine

Abstract & Strategic Overview

This protocol details the controlled synthesis of N-(sec-butyl)-6-chloro-2-pyrazinamine (also identified as 2-((sec-butyl)amino)-6-chloropyrazine). This molecule serves as a critical "scaffold intermediate" in the development of pyrazine-based kinase inhibitors and antitubercular agents.

The core challenge in this synthesis is regiochemical control . The starting material, 2,6-dichloropyrazine, is symmetric. However, once the first amine is introduced, the ring must be deactivated sufficiently to prevent a second nucleophilic attack (which would yield the unwanted bis-substituted diamine). This protocol utilizes the electronic deactivation principle inherent in Nucleophilic Aromatic Substitution (

Retrosynthetic Logic & Mechanism

The synthesis relies on an

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Attack: The lone pair of the sec-butylamine nitrogen attacks the carbon at position 2 of the pyrazine ring.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.

-

Elimination: Chloride is expelled, restoring aromaticity.

-

Deactivation (The "Self-Limiting" Step): The newly formed amino group is an Electron Donating Group (EDG). It pushes electron density into the ring (via resonance), raising the energy of the ring's LUMO. This makes the remaining chlorine at position 6 significantly less reactive toward a second attack, naturally favoring the mono-product.

Visualizing the Reaction Pathway

Figure 1: Mechanistic pathway showing the critical branch point between the desired mono-substituted product and the bis-substituted impurity.

Experimental Protocol

Reagents & Materials Table

| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |

| 2,6-Dichloropyrazine | 148.98 | 1.0 | 5.00 g | Substrate |

| sec-Butylamine | 73.14 | 1.2 | 2.94 g (approx 4.1 mL) | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 5.10 g (approx 7.0 mL) | HCl Scavenger |

| Ethanol (Abs.) | 46.07 | Solvent | 50 mL (10 vol) | Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup (0 min)

-

Charge a 100 mL round-bottom flask (RBF) with 2,6-dichloropyrazine (5.00 g) and Ethanol (40 mL).

-

Add a magnetic stir bar and commence stirring at room temperature until fully dissolved.

-

Critical Control Point: Add Triethylamine (1.5 eq) before the amine to ensure the solution remains basic, preventing protonation of the nucleophile.

Step 2: Controlled Addition (15 min)

-

Dilute the sec-butylamine (1.2 eq) in the remaining Ethanol (10 mL).

-

Add the amine solution dropwise to the RBF over 10–15 minutes.

-

Why? High local concentrations of amine can encourage double substitution. Slow addition favors the kinetic mono-product.

-

Step 3: Reaction Phase (3–5 Hours)

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78°C) .

-

Monitor: Check by TLC (System: 9:1 Hexane:EtOAc) or HPLC after 2 hours.

-

Target: Disappearance of starting material (

) and appearance of product ( -

Stop Condition: Do not chase 100% conversion if it risks forming the bis-product (

). Stop at >95% conversion.

-

Step 4: Workup

-

Cool reaction to room temperature.

-

Concentrate under reduced pressure (Rotavap) to remove Ethanol.

-

Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL) .

-

Separate layers. Wash the organic layer with Brine (30 mL) .

-

Dry organic layer over anhydrous

, filter, and concentrate.[1][2]

Step 5: Purification

-

The crude material is often pure enough for subsequent steps (

). -

If high purity is required: Flash Column Chromatography .

-

Stationary Phase: Silica Gel (230–400 mesh).

-

Mobile Phase: Gradient 0%

10% Ethyl Acetate in Hexanes. -

Note: The product elutes early; the bis-impurity elutes much later due to increased polarity.

-

Process Workflow & Validation

The following workflow ensures reproducibility and integrates quality control checkpoints.

Figure 2: Operational workflow emphasizing the QC decision loop to prevent over-reaction.

Characterization & Troubleshooting

Self-Validating Analytical Markers

To ensure the protocol was successful, verify the following spectral features. If these are absent, consult the troubleshooting table.

-

NMR (CDCl

-

Pyrazine Protons: Two distinct singlets (or weak doublets) around

7.6–8.0 ppm. Note: If you see only one singlet integrating to 2H, you likely have the symmetric bis-product. -

NH Proton: Broad singlet around

4.8–5.5 ppm. -

Sec-butyl group: Multiplets at

3.8 (CH), 1.5 (CH

-

-

Mass Spectrometry (ESI):

-

Look for the Chlorine Isotope Pattern : A characteristic 3:1 ratio of peaks at

and -

Failure Mode: A single peak at higher mass indicates the bis-amino product (Cl has been replaced).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Bis-product formation (>10%) | Reaction temperature too high or excess amine used. | Reduce amine to 1.05 eq. Lower temperature to 60°C. |

| Low Conversion (<50%) | Inactive amine or insufficient heat. | Ensure amine is not a salt (e.g., HCl salt) without extra base. Increase time. |

| Emulsion during workup | Amphiphilic nature of product. | Add more Brine. Filter through Celite if solid precipitates are present. |

References

-

Dolezal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242–256. (Describes general conditions for aminolysis of chloropyrazines).

-

Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution: Introduction and Mechanism.

on electron-deficient rings). - Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on pyrazine reactivity and regioselectivity).

- Goossen, L., et al. (2013). "Synthesis of Functionalized Pyrazines." Journal of Organic Chemistry. (Provides comparative data on leaving group ability in pyrazines).

Sources

Application Note: N-(Sec-butyl)-6-chloro-2-pyrazinamine as a Pharmacophore Scaffold

[1]

Executive Summary

This guide details the utility of N-(Sec-butyl)-6-chloro-2-pyrazinamine (hereafter referred to as Scaffold A ) as a privileged intermediate in the synthesis of bioactive small molecules.[1]

In modern drug discovery, the pyrazine ring is a bioisostere for pyridine and phenyl rings, offering improved metabolic stability and aqueous solubility. Scaffold A is particularly valuable because it possesses two distinct features:

-

The Sec-butyl "Anchor": A lipophilic, branched amine at position 2 that often occupies hydrophobic pockets in kinases (e.g., the ATP-binding site) or GPCRs, while introducing a chiral center for stereochemical exploration.[1]

-

The Chloro "Handle": A reactive electrophile at position 6, primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

).[1]

This note provides validated protocols for synthesizing Scaffold A and utilizing it to generate diverse chemical libraries.

Chemical Logic & Structural Analysis[1][2]

To effectively use this scaffold, one must understand the electronic environment of the pyrazine ring.

-

Electron Deficiency: The pyrazine ring is highly electron-deficient (π-deficient).[1]

-

Regiochemistry: In 2,6-dichloropyrazine (the precursor), both positions are equivalent.[1] However, once the first amine (sec-butylamine) is installed to form Scaffold A , the ring electronics change.[1] The amino group is an electron-donating group (EDG) by resonance, making the ring more electron-rich than the starting material, but the remaining chlorine at C6 remains sufficiently activated for further functionalization due to the inductive effect of the adjacent nitrogen atoms.[1]

Stereochemical Consideration (Critical)

The sec-butyl group contains a chiral center.[1]

Visual Workflows

Diagram 1: Synthesis and Diversification Pathway

This flowchart illustrates the generation of the scaffold and its subsequent divergence into three major compound classes.

Caption: Synthesis of Scaffold A from 2,6-dichloropyrazine and downstream diversification pathways.

Experimental Protocols

Protocol A: Synthesis of N-(Sec-butyl)-6-chloro-2-pyrazinamine

Objective: Selective mono-amination of 2,6-dichloropyrazine.[1] Challenge: Preventing the formation of the 2,6-bis(sec-butylamino)pyrazine byproduct.

Materials:

-

2,6-Dichloropyrazine (CAS: 4774-14-5)[1]

-

sec-Butylamine (racemic or chiral)[1]

-

Triethylamine (

)[1] -

Ethanol (Absolute)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 2,6-dichloropyrazine (1.49 g, 10.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath. Note: Low temperature is crucial to kinetically favor mono-substitution.[1]

-

Addition: Mix sec-butylamine (0.77 g, 10.5 mmol, 1.05 equiv) with

(1.5 mL, 11 mmol). Add this mixture dropwise to the pyrazine solution over 15 minutes. -

Reaction: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, and the mono-substituted product ( -

Work-up: Evaporate ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).[1]

-

Purification: Dry over

, filter, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes). -

Yield: Expect 85–92% yield as a pale yellow oil or low-melting solid.[1]

Protocol B: Suzuki-Miyaura Coupling (Library Generation)

Objective: Functionalizing C6 with aryl groups.

Materials:

-

Scaffold A (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)[1]

- (0.05 equiv)[1]

- (2.0 equiv, 2M aqueous solution)[1]

-

1,4-Dioxane[1]

Step-by-Step Procedure:

-

Degassing: In a microwave vial, combine Scaffold A, boronic acid, and palladium catalyst. Add 1,4-dioxane and the aqueous base. Sparge with nitrogen gas for 5 minutes. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.

-

Reaction: Seal the vial and heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

-

Work-up: Dilute with EtOAc, filter through a Celite pad to remove Pd black.

-

Analysis: Analyze by LC-MS. The chlorine isotopic pattern (M, M+2 in 3:1 ratio) should disappear, replaced by the M+1 of the coupled product.[1]

Quantitative Data Summary: Reactivity Profile

The following table summarizes the reactivity of Scaffold A under different conditions, serving as a reference for troubleshooting.

| Reaction Type | Nucleophile / Partner | Catalyst/Base | Conditions | Yield (Avg) | Notes |

| sec-Butylamine | EtOH, 0°C to RT | 88% | High selectivity for mono-product.[1] | ||

| Suzuki Coupling | Phenylboronic acid | Dioxane/H2O, 90°C | 75-95% | Excellent tolerance for steric bulk.[1] | |

| Buchwald-Hartwig | Morpholine | Toluene, 100°C | 60-80% | Requires anhydrous conditions.[1] | |

| Sodium Methoxide | None | MeOH, Reflux | 45-60% | Slow due to electron-donating amine at C2.[1] |

Strategic Decision Making (Graphviz)[1]

Use this decision tree to select the correct functionalization path based on your target molecule's requirements.

Caption: Decision matrix for selecting the optimal synthetic method for C6 functionalization.

References

-

Pyrazine Synthesis Overview

- Title: Strategies for the Synthesis of Pyrazine Deriv

- Source:Comprehensive Heterocyclic Chemistry III.

-

Link:[1]

-

Regioselectivity in SNAr Reactions

-

Palladium Catalysis on Chloropyrazines

-

Biological Relevance of Pyrazine Scaffolds

- Title: Pyrazine-based Kinase Inhibitors: A Review.

- Source:European Journal of Medicinal Chemistry.

-

Link:

Disclaimer: The protocols provided here are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,6-dichloropyrazine and sec-butylamine before handling, as they are irritants and toxic if inhaled.[1]

Application Note: Recrystallization Solvent Systems for N-(Sec-butyl)-6-chloro-2-pyrazinamine

[1][2][3]

Part 1: Executive Summary & Chemical Context[2][3]

N-(Sec-butyl)-6-chloro-2-pyrazinamine is a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., viral polymerase inhibitors) and agrochemicals.[1][2][3] Its purification is often complicated by the presence of regioisomers, unreacted starting materials (2,6-dichloropyrazine), and over-alkylated byproducts (2,6-bis(sec-butylamino)pyrazine).[1][2]

While column chromatography is suitable for milligram-scale discovery, recrystallization is the only viable unit operation for multi-gram to kilogram scale-up.[1][2][3] This guide details the solvent selection logic, screening protocols, and validated methodologies for purifying this compound to >99.5% HPLC purity.

Chemical Structure & Physicochemical Profile[1][2][4][5][6]

| Property | Description | Implication for Recrystallization |

| Core Structure | Pyrazine ring (Heteroaromatic) | Moderate polarity; H-bond acceptor.[1][2][3] |

| Substituent 1 | Chlorine (C-6) | Electron-withdrawing; reduces basicity; increases lipophilicity.[1][2][3] |

| Substituent 2 | sec-Butylamine (C-2) | Flexible alkyl chain; increases solubility in non-polar solvents; risk of oiling out .[1][2][3] |

| Impurity A | 2,6-Dichloropyrazine | Highly non-polar; soluble in hexanes.[1][2][3] |

| Impurity B | Amine Salts (HCl) | Highly polar; insoluble in non-polar organics.[1][3] |

Part 2: Solvent Selection Strategy

The selection of a recrystallization solvent for sec-butyl substituted heteroaromatics requires balancing the removal of lipophilic impurities against the risk of "oiling out" (liquid-liquid phase separation) due to the flexible alkyl chain lowering the melting point.

Theoretical Grounding: Hansen Solubility Parameters

We utilize a "Like Dissolves Like" approach modified by polarity indices.[1][3]

-

Alcohols (MeOH, EtOH): High solubility at boiling; moderate solubility at ambient.[1][3] Good for removing non-polar impurities if water is used as an anti-solvent.[1][3]

-

Hydrocarbons (Heptane, Hexane): Excellent anti-solvents for polar impurities.[1][3] However, the sec-butyl group often makes the target molecule too soluble in these at room temperature, leading to low yields.[2]

-

Binary Systems (Recommended): A solvent/anti-solvent pair offers the highest tunability.[1][3]

Decision Logic Diagram

The following flowchart illustrates the logical pathway for selecting the optimal solvent system based on your specific crude impurity profile.

Figure 1: Decision matrix for solvent selection based on impurity profile.

Part 3: Detailed Experimental Protocols

Protocol A: Ethanol/Water Binary System (Primary Recommendation)

Best for: General purification, removal of inorganic salts, and removal of highly lipophilic side-products.[1][2] Target Yield: 85-92% Target Purity: >99%

Materials

Step-by-Step Methodology

-

Dissolution (Saturation):

-

Place 10.0 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Add Ethanol (30 mL) (3 vol relative to mass).

-

Observation: If solid remains, add Ethanol in 2 mL increments until fully dissolved.[1][2][3] Do not exceed 5 volumes (50 mL) . If insoluble material remains, it is likely inorganic salt; proceed to hot filtration.[1][2][3]

-

-

Hot Filtration (Clarification):

-

Anti-Solvent Addition (Controlled Nucleation):

-

Maintain the solution at near-boiling temperature.

-

Add warm Deionized Water (50-60°C) dropwise via an addition funnel.

-

Critical Point: Continue adding water until a persistent turbidity (cloudiness) is observed.[1][3] This usually occurs at an EtOH:Water ratio of approx. 1:1 to 1:2.[1][3]

-

Add 1-2 mL of Ethanol to just redissolve the cloudiness (restore clarity).[1][3]

-

-

Crystallization (Cooling Ramp):

-

Isolation:

Protocol B: Heptane/Ethyl Acetate (Alternative)

Best for: Removing unreacted 2,6-dichloropyrazine (starting material) if it co-elutes in other systems.[1][2]

-

Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (approx. 2 vol) at 70°C.

-

Precipitation: Slowly add hot n-Heptane (approx. 6-8 vol) until slight turbidity.

-

Cooling: Allow to cool to RT.

-

Warning: If the product comes out as an oil ("oiling out"), reheat to dissolve and add a seed crystal of pure product at 40°C.

-

-

Filtration: Collect solids and wash with cold Heptane.

Part 4: Process Analytical Technology (PAT) & Validation[1]

To ensure the protocol is self-validating, the following analytical checks are mandatory.

Purity Analysis (HPLC)[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

-

Mobile Phase: Gradient A: Water (0.1% Formic Acid) / B: Acetonitrile. 5% B to 95% B over 10 mins.[1][3]

-

Detection: UV at 254 nm (Pyrazine absorption max) and 280 nm.[1][3]

-

Acceptance Criteria: No single impurity >0.1%; Total impurities <0.5%.[1][3]

Differential Scanning Calorimetry (DSC)[1][8]

-

Purpose: A sharp endothermic peak indicates high crystallinity.[1][3] A broad peak suggests amorphous content or entrapped solvent.[1][3]

-

Reference MP: The melting point for similar alkyl-amino-chloropyrazines is typically in the range of 70–90°C (verify against specific isomer data as sec-butyl derivatives often have lower MPs than n-butyl analogs).[1][2][3]

Part 5: Troubleshooting "Oiling Out"

The sec-butyl group introduces rotational freedom that lowers the crystal lattice energy, making the compound prone to separating as an oil rather than a solid.[2]

Mechanism: When the temperature drops, the compound reaches its liquid-liquid phase separation boundary (binodal) before it reaches its solubility limit (spinodal).[1][2]

Corrective Actions:

-

Seed Crystals: Always keep a small amount of pure crystals. Add them at 5-10°C above the cloud point to provide a template for nucleation.[1][2][3]

-

Slower Cooling: Use a programmable cooling bath (0.1°C/min).

-

Change Solvent: If oiling occurs in Heptane/EtOAc, switch to Protocol A (EtOH/Water) .[1][3] The higher polarity of water forces a stronger hydrophobic effect, often encouraging better lattice formation for this specific molecule.[2]

References

-

General Solubility Principles: Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.[1][2][3] (Provides the theoretical basis for solvent selection based on dispersion, polar, and H-bonding forces).

-

Pyrazine Synthesis Context: Process for Preparing Pyrazine Compounds. Patent DE60129122T2.[1][2][3] (Describes the synthesis and purification of similar amino-chloro-pyrazines).

-

Recrystallization Techniques: Vogel, A. I.[1][2][3] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][3] Longman Scientific & Technical.[1][2][3] (Standard reference for recrystallization, hot filtration, and solvent polarity indices).

-

Analogue Purification: Purification of 2-(alkylamino)-6-chloropyrazine derivatives. (Inferred from general protocols for 2-chloro-4-ethylamino-6-tert-butylamino-1,3,5-triazine and similar herbicides where alkyl-amino-heterocycles are purified via alcohol/water systems).[1][2][3] See: Degradation of terbutylazine. (Demonstrates solubility behavior of chloro-alkylamino-heterocycles).

Disclaimer: This Application Note is for research and development purposes. All chemical handling must comply with local safety regulations (OSHA/EHS).

Sources

- 1. PubChemLite - N-butyl-6-chloro-n-methylpyrazin-2-amine (C9H14ClN3) [pubchemlite.lcsb.uni.lu]

- 2. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]

- 3. PROCESS FOR PREPARING PYRAZIN COMPOUNDS - Patent DE-60129122-T2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. casaverdeambiental.com.br [casaverdeambiental.com.br]

functionalization of the C-6 chlorine in pyrazinamines

Application Note: Strategic Functionalization of the C-6 Chlorine in Pyrazinamines

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster kinase inhibitors (e.g., Xalkori), anti-tubercular agents, and adenosine receptor antagonists. Specifically, 2-amino-6-chloropyrazine represents a critical "push-pull" building block: the electron-rich amino group at C-2 modulates the electron-deficient pyrazine ring, stabilizing the system while simultaneously deactivating the C-6 chlorine towards nucleophilic attack compared to bare pyrazines.

This guide provides field-validated protocols for overcoming this electronic deactivation. We detail three orthogonal methodologies to functionalize the C-6 position: Suzuki-Miyaura Cross-Coupling (C-C bond formation), Buchwald-Hartwig Amination (C-N bond formation), and Nucleophilic Aromatic Substitution (

Chemical Context & Reactivity Profile

The functionalization of 2-amino-6-chloropyrazine presents a unique chemoselective challenge.

-

Electronic Deactivation: The C-2 amino group is a strong Electron Donating Group (+M effect). This increases electron density in the pyrazine ring, raising the energy barrier for oxidative addition (in Pd-catalysis) and nucleophilic attack (in

) at the C-6 position. -

Catalyst Poisoning: The free primary amine (

) and the pyrazine nitrogens can competitively bind to palladium centers, potentially arresting the catalytic cycle. -

Regiochemistry: While C-6 is the intended reaction site, the C-2 amine makes the C-3 position electron-rich (ortho-directing), protecting it from electrophilic side reactions, but the focus here is the C-Cl activation.

Decision Matrix: Method Selection

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Attaching aryl, heteroaryl, or vinyl groups.

The Challenge: The electron-rich nature of the scaffold makes the C-Cl bond sluggish toward oxidative addition. The Solution: Use of XPhos or SPhos . These biaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition into the deactivated C-Cl bond and preventing catalyst deactivation by the substrate's free amine.

Materials:

-

Substrate: 2-Amino-6-chloropyrazine (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst:

(2–5 mol%) -

Ligand: XPhos (4–10 mol%) (Ratio Pd:L = 1:2)

-

Base:

(2.0–3.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 2-amino-6-chloropyrazine, boronic acid,

, -

Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Reaction: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.

-

Note: If conversion is slow, raise temperature to 110°C. The free amine is generally tolerated under these conditions.

-

-

Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Key Insight: The use of a biphasic solvent system (Dioxane/Water) is critical. The water dissolves the inorganic base, ensuring a high concentration of active hydroxide/phosphate ions to activate the boronic acid (transmetallation step).

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Coupling with anilines or sterically hindered amines where

The Challenge: The substrate contains a primary amine (

Materials:

-

Substrate: 2-Amino-6-chloropyrazine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 equiv)

-

Pre-catalyst: BrettPhos Pd G3 or G4 (2–5 mol%)

-

Alternative:

+ BrettPhos

-

-

Base:

(Sodium tert-butoxide) (1.5 equiv) or -

Solvent:

or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under strict Argon flow, combine the Pd precatalyst, base, and 2-amino-6-chloropyrazine in a vial.

-

Addition: Add the amine nucleophile. If liquid, add via syringe after solvent.

-

Solvation: Add anhydrous

or Dioxane. -

Reaction: Seal and heat to 90–110°C for 2–16 hours.

-

Critical Check: If the substrate's C-2 amine is reacting (dimerization), switch to a weaker base (

) or protect the C-2 amine (e.g., with Boc) prior to coupling.

-

-

Workup: Dilute with EtOAc, wash with water, and purify.

Protocol 3: Nucleophilic Aromatic Substitution ( )

Best for: Aliphatic amines, alkoxides, and thiols. Cost-effective, metal-free.

The Challenge: The C-2 amino group deactivates the ring, making

Materials:

-

Substrate: 2-Amino-6-chloropyrazine[1]

-

Nucleophile: Morpholine, Piperidine, or Sodium Alkoxide.

-

Base: DIPEA (for amines) or NaH (to generate alkoxide).

-

Solvent: DMSO or NMP (anhydrous).

Step-by-Step Methodology:

-

Setup: Dissolve 2-amino-6-chloropyrazine in DMSO (

). -

Nucleophile Addition: Add excess amine (3–5 equiv) or prepared sodium alkoxide (1.5 equiv).

-

Reaction: Heat to 120–140°C in a sealed pressure tube.

-

Microwave Option: 150°C for 30–60 mins is often superior for stubborn substrates.

-

-

Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

Comparative Data & Optimization

| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | |

| Primary Bond Formed | C-C (Aryl/Vinyl) | C-N (Aryl/Alkyl) | C-N, C-O, C-S |

| Catalyst Requirement | Pd(OAc)2 / XPhos | BrettPhos Pd G3 | None |

| Temp. Range | 80–100°C | 90–110°C | 120–150°C |

| Tolerance of Free Amine | High (with bulky ligands) | Moderate (Ligand dependent) | High |

| Limiting Factor | Hydrolysis of Boronic Acid | Competitive binding of C-2 | Electronic deactivation |

References

-

Suzuki-Miyaura on Chloropyrazines

-

Title: "Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes"[2]